molecular formula C7H6Cl2N2O B2979328 4,6-Dichloro-N-methyl-2-pyridinecarboxamide CAS No. 1379324-09-0

4,6-Dichloro-N-methyl-2-pyridinecarboxamide

Cat. No.: B2979328
CAS No.: 1379324-09-0
M. Wt: 205.04
InChI Key: IJWIURVNWMGRII-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine atoms at the 4- and 6-positions and an N-methylcarboxamide group at the 2-position.

Properties

IUPAC Name

4,6-dichloro-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)5-2-4(8)3-6(9)11-5/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWIURVNWMGRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379324-09-0
Record name 4,6-dichloro-N-methylpyridine-2-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N-methyl-2-pyridinecarboxamide typically involves the chlorination of 2-pyridinecarboxamide followed by N-methylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-N-methyl-2-pyridinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4,6-Dichloro-N-methyl-2-pyridinecarboxamide and related compounds:

Compound Name Core Structure Substituents Applications/Notes
This compound Pyridine - Cl at 4,6-positions
- N-methylcarboxamide at 2-position
Potential intermediate in drug synthesis; limited direct data
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide Pyridine - Br at 5-position, Cl at 2-position
- N-methoxy-N-methylcarboxamide
Used in synthesizing bioactive molecules; highlights halogen versatility
4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride Pyridine (hydrochloride) - Cl at 4-position
- N-methylcarboxamide at 2-position
- HCl salt form
Enhanced solubility for pharmaceutical applications; structural analog
4,6-Dichloro-2-methylpyrimidine Pyrimidine - Cl at 4,6-positions
- Methyl group at 2-position
Intermediate in Dasatinib (anticancer drug) synthesis; pyrimidine vs. pyridine core
1-(4,6-Dimethylpyrimidin-2-yl)-N-propylpiperidine-4-carboxamide Piperidine-pyrimidine hybrid - 4,6-Dimethylpyrimidinyl group
- N-propylcarboxamide
Demonstrates hybrid heterocyclic systems for receptor targeting

Key Findings from Comparative Analysis

Halogenation Patterns :

  • The target compound’s dichloro substitution (4,6-positions) contrasts with the bromo-chloro combination in 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide. Halogen positioning influences electronic properties and binding affinity in drug design .
  • 4,6-Dichloro-2-methylpyrimidine shares the dichloro motif but on a pyrimidine ring, which alters aromaticity and hydrogen-bonding capacity compared to pyridine .

Carboxamide Modifications :

  • The N-methyl group in the target compound may enhance metabolic stability compared to unsubstituted carboxamides. The hydrochloride salt form of 4-Chloro-N-methylpyridine-2-carboxamide demonstrates improved solubility for pharmaceutical formulations .

Core Heterocycle Differences :

  • Pyridine derivatives (e.g., target compound) exhibit distinct reactivity and solubility compared to pyrimidine analogs (e.g., 4,6-Dichloro-2-methylpyrimidine). Pyrimidines are often prioritized in kinase inhibitor synthesis due to their planar structure .

Research Implications and Limitations

  • Data Gaps: Limited experimental data (e.g., solubility, stability) for this compound necessitate further characterization. Comparative studies with analogs like 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride could clarify structure-activity relationships .

Biological Activity

4,6-Dichloro-N-methyl-2-pyridinecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Cl2N2OC_7H_6Cl_2N_2O with a molecular weight of approximately 205.04 g/mol. The presence of chlorine atoms at the 4 and 6 positions of the pyridine ring significantly influences its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and herbicidal applications. Its structural features contribute to its interaction with biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against gram-positive bacteria and mycobacterial strains, indicating potential as an antibacterial agent .

Compound NameActivityReference
This compoundAntimicrobial
IsonicotinamideAntimicrobial
CinnamamidesAntibacterial

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It acts by inhibiting specific enzymes involved in metabolic pathways essential for plant growth. This mechanism is similar to other herbicides that target phytoene desaturase, which is crucial for carotenoid biosynthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The chlorinated structure enhances binding affinity and may modulate enzyme activity, leading to therapeutic effects in microbial infections and agricultural applications.

Case Studies

Recent studies have focused on the synthesis and testing of various derivatives of pyridinecarboxamides. For example, a series of compounds were synthesized and evaluated for their antibacterial efficacy against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. These studies indicated that halogenated derivatives exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-N-methyl-2-pyridinecarboxamide with high purity?

  • Methodological Answer : A stepwise approach involving nucleophilic substitution and amidation is recommended. For example, chlorination of a pyridine precursor followed by N-methylation under controlled conditions (e.g., using methyl iodide in the presence of a base like K₂CO₃). Purification via recrystallization or column chromatography ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming stoichiometric ratios using mass spectrometry (MS) is critical .

Q. How can spectroscopic techniques validate the structural identity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • Downfield signals for chlorine-substituted pyridine protons (~8.5–9.0 ppm).
  • Methyl group resonance (N–CH₃) at ~3.0 ppm.
  • IR : Confirm the presence of the amide carbonyl stretch (~1650–1680 cm⁻¹).
  • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₇H₆Cl₂N₂O). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. What strategies resolve discrepancies in hydrogen bonding patterns observed in the crystal structure of this compound?

  • Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., chains, rings). For conflicting patterns, use single-crystal X-ray diffraction (SCXRD) data refined via SHELXL to model hydrogen positions accurately. If disorder is present, employ restraints or constraints during refinement to stabilize the model. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can SHELX software address challenges in refining the crystal structure of this compound, particularly for twinned or disordered crystals?

  • Methodological Answer :

  • Twinning : Use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. Verify results with the ROTAX algorithm for axis validation.
  • Disorder : Split atoms into multiple positions with occupancy refinement. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry. Validate refinement stability using the Fo-Fc difference map .

Q. How to design experiments to probe solvent-dependent intermolecular interactions of this compound?

  • Methodological Answer : Crystallize the compound in solvents of varying polarity (e.g., DMSO, ethanol, hexane). Analyze SCXRD data to compare packing motifs. Use computational tools (e.g., Mercury or CrystalExplorer) to map electrostatic potentials and quantify interaction energies. Compare results with Etter’s hydrogen bond rules to identify dominant motifs .

Q. What analytical approaches reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • NMR-XRD Discrepancies : Confirm solvent effects (e.g., deuteration shifts) or dynamic processes (e.g., tautomerism) via variable-temperature NMR. For static structures, compare experimental XRD bond lengths/angles with DFT-optimized geometries (using Gaussian or ORCA).
  • Mass Spec Anomalies : Rule out adduct formation by analyzing ionization sources (ESI vs. EI). Use tandem MS (MS/MS) to fragment ambiguous peaks .

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